Cas no 98569-64-3 (Pubesenolide)

Pubesenolide structure
Pubesenolide structure
Product name:Pubesenolide
CAS No:98569-64-3
MF:C28H42O5
MW:458.63008928299
CID:1061170

Pubesenolide Chemical and Physical Properties

Names and Identifiers

    • Pubesenolide
    • Sominone
    • Inchi: 1S/C28H42O5/c1-15-11-24(33-26(32)20(15)14-29)16(2)21-7-8-22-19-6-5-17-12-18(30)13-25(31)28(17,4)23(19)9-10-27(21,22)3/h5,16,18-19,21-25,29-31H,6-14H2,1-4H3/t16-,18+,19-,21+,22-,23-,24+,25-,27+,28-/m0/s1
    • InChI Key: FYYIHVSEGVWNCF-RMDUJBCISA-N
    • SMILES: O[C@H]1C[C@@H](CC2=CC[C@@H]3[C@H](CC[C@]4(C)[C@@H]([C@H](C)[C@H]5CC(C)=C(CO)C(=O)O5)CC[C@H]43)[C@]21C)O

Computed Properties

  • Exact Mass: 458.303
  • Monoisotopic Mass: 458.303
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 3
  • Complexity: 876
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87

Experimental Properties

  • Color/Form: Powder

Pubesenolide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P840135-25mg
Pubesenolide
98569-64-3
25mg
$ 33000.00 2023-09-06
TRC
P840135-10mg
Pubesenolide
98569-64-3
10mg
$17421.00 2023-05-17

Additional information on Pubesenolide

Recent Advances in Pubesenolide (98569-64-3) Research: A Comprehensive Overview

Pubesenolide (CAS: 98569-64-3) is a bioactive compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This natural product, derived from specific plant sources, exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and potential anticancer activities. The unique chemical structure of Pubesenolide, characterized by its sesquiterpene lactone backbone, makes it a promising candidate for further drug development and therapeutic applications.

Recent studies have focused on elucidating the molecular mechanisms underlying Pubesenolide's biological activities. A 2023 study published in the Journal of Natural Products demonstrated that Pubesenolide inhibits the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. This finding suggests that Pubesenolide could be developed as a novel anti-inflammatory or anticancer agent. Additionally, researchers have explored its synergistic effects with existing chemotherapeutic drugs, showing enhanced efficacy in preclinical models.

Another area of interest is the biosynthesis of Pubesenolide. Advances in synthetic biology have enabled the heterologous production of this compound in microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae. This approach not only facilitates large-scale production but also allows for the generation of structurally modified analogs with improved pharmacological properties. A 2024 study in ACS Synthetic Biology reported the successful engineering of a biosynthetic pathway for Pubesenolide in E. coli, achieving a yield of 1.2 g/L, which marks a significant milestone for its commercial viability.

Despite these promising developments, challenges remain in the clinical translation of Pubesenolide. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through further research. Recent efforts have focused on nanoparticle-based delivery systems to enhance the solubility and targeted delivery of Pubesenolide. A 2023 study in International Journal of Pharmaceutics demonstrated that liposomal encapsulation of Pubesenolide significantly improved its bioavailability and reduced off-target effects in animal models.

In conclusion, Pubesenolide (98569-64-3) represents a compelling case study in the intersection of natural product chemistry and modern drug discovery. Its diverse biological activities, coupled with advances in biosynthesis and drug delivery, position it as a valuable candidate for future therapeutic development. Continued research into its mechanisms of action, structural optimization, and clinical potential will be essential to fully realize its promise in the pharmaceutical industry.

Recommend Articles

Recommended suppliers
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.